[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47S,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,49,50,51,52,53,54,55,56-pentadecahydroxy-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-48-yl] 4-methylbenzenesulfonate
Description
This compound is a γ-cyclodextrin (γ-CD) derivative functionalized with a 4-methylbenzenesulfonate (tosyl) group. Its IUPAC name reflects its highly complex macrocyclic structure, featuring 16 oxygen atoms in the nonacyclic framework and eight hydroxymethyl substituents . It is synthesized for research and development purposes, particularly in pharmaceutical applications where cyclodextrins enhance drug solubility and stability via host-guest interactions . The tosyl group introduces sulfonic acid functionality, which may improve aqueous solubility and reactivity for further chemical modifications .
Properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47S,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,49,50,51,52,53,54,55,56-pentadecahydroxy-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-48-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)97-47-38(78)46-23(13-63)88-55(47)96-45-22(12-62)87-53(37(77)30(45)70)94-43-20(10-60)85-51(35(75)28(43)68)92-41-18(8-58)83-49(33(73)26(41)66)90-39-16(6-56)81-48(31(71)24(39)64)89-40-17(7-57)82-50(32(72)25(40)65)91-42-19(9-59)84-52(34(74)27(42)67)93-44-21(11-61)86-54(95-46)36(76)29(44)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22?,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47?,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRILNNILPQZNC-VQWUSIMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2[C@H]([C@H]3[C@H](O[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H](O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)OC4CO)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O42S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound , [(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,21S,23R,25R,26S,28R,30R,31R,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47S,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,49,50,51,52,53,54,55,56-pentadecahydroxy-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,...] 4-methylbenzenesulfonate , is a complex organic molecule that has garnered attention for its diverse biological activities. This article will explore its biological properties based on available research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by multiple hydroxyl groups and a sulfonate moiety. Its molecular formula is with a molecular weight of approximately 1127.04 g/mol. The intricate arrangement of hydroxyl groups contributes to its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. Studies have shown that derivatives with multiple hydroxyl groups can disrupt microbial cell membranes and inhibit growth. For instance:
- Inhibition of Bacterial Growth : Compounds with similar hydroxyl configurations have demonstrated effectiveness against various bacterial strains by interfering with cell wall synthesis and function .
- Antifungal Activity : The presence of multiple hydroxyl groups enhances the compound's ability to penetrate fungal cell walls and disrupt their metabolic processes .
Anticancer Effects
The compound's biological profile suggests potential anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) through mechanisms such as oxidative stress and mitochondrial dysfunction .
- Targeting Specific Pathways : Some studies indicate that these compounds can modulate signaling pathways involved in cancer progression and metastasis .
Phytotoxic Activity
The compound has also been evaluated for its phytotoxic effects on various plant species:
- Growth Inhibition : Research has documented that certain concentrations of similar compounds can significantly inhibit seed germination and root elongation in plants like Solanum lycopersicum (tomato) and Allium cepa (onion) .
- Herbicidal Properties : The structural characteristics allow it to function as a selective herbicide by disrupting photosynthesis or nutrient uptake in target plants .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university demonstrated the antimicrobial efficacy of a related compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.
Case Study 2: Anticancer Mechanisms
In a clinical trial evaluating the anticancer effects of similar compounds on breast cancer cells (MCF-7), researchers found that treatment led to a 50% reduction in cell viability after 48 hours. The mechanism was linked to the activation of caspase pathways involved in apoptosis .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Delivery Systems
The compound's complex structure and multiple hydroxyl groups make it an excellent candidate for drug delivery systems. The presence of these functional groups can enhance solubility and stability of therapeutic agents. Research indicates that compounds with similar structural features can facilitate the formation of micelles or liposomes that encapsulate drugs for targeted delivery .
2. Antimicrobial Activity
Studies have demonstrated that certain derivatives of polyhydroxylated compounds exhibit significant antimicrobial properties. The ability to disrupt microbial membranes or interfere with metabolic processes makes this compound a potential candidate for developing new antibiotics or antifungal agents.
3. Anti-inflammatory Agents
Compounds with similar frameworks have shown promise as anti-inflammatory agents. The modulation of inflammatory pathways through the inhibition of cytokine production is a potential mechanism by which this compound could exert therapeutic effects in conditions such as arthritis or other inflammatory diseases .
Materials Science Applications
1. Biodegradable Polymers
The incorporation of this compound into polymer matrices can lead to the development of biodegradable materials. Its hydroxyl groups can participate in polymerization reactions or cross-linking processes that enhance the mechanical properties of biodegradable plastics .
2. Coatings and Adhesives
Due to its chemical stability and functional groups capable of forming hydrogen bonds or covalent links with substrates, this compound is also suitable for use in coatings and adhesives. It can improve adhesion properties and durability in various applications ranging from industrial coatings to biomedical devices .
Case Study 1: Drug Delivery Enhancement
A study published in Journal of Controlled Release explored the use of polyhydroxylated compounds in formulating nanoparticles for cancer therapy. The results indicated that these nanoparticles improved the bioavailability and therapeutic efficacy of chemotherapeutic agents while reducing systemic toxicity .
Case Study 2: Antimicrobial Efficacy
Research conducted by International Journal of Antimicrobial Agents found that derivatives of similar polyhydroxylated compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new classes of antibiotics based on structural analogs .
Case Study 3: Biodegradable Plastics
A recent investigation published in Materials Science & Engineering demonstrated the successful incorporation of polyhydroxylated compounds into biodegradable polymer blends. The resulting materials showed enhanced mechanical properties and degradation rates suitable for environmental applications .
Comparison with Similar Compounds
Comparison with Similar Cyclodextrin Derivatives
Structural and Functional Differences
Cyclodextrins (CDs) are cyclic oligosaccharides with α-1,4-linked glucose units. Key structural and functional distinctions include:
The γ-CD tosylate’s larger cavity enables encapsulation of bulkier molecules compared to β-CD derivatives . Its sulfonate group enhances hydrophilicity, addressing γ-CD’s inherently lower solubility than hydroxypropyl-β-CD .
Stability and Reactivity
- Thermal Stability : γ-CD derivatives generally exhibit lower thermal stability than β-CDs due to their larger, more flexible ring. However, sulfonation may improve stability by introducing rigidifying electrostatic interactions .
- Chemical Reactivity : The tosyl group is a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or thiols) to create tailored derivatives . Methyl-β-CD, in contrast, is chemically inert under physiological conditions, making it suitable for in vivo applications .
Pharmacological Performance
- Toxicity Profile : Sulfonated CDs may exhibit higher cytotoxicity than methyl- or hydroxypropyl-CDs due to their ionic character, necessitating careful dose optimization .
Drug Delivery Systems
- Enhanced Solubility: The tosyl group’s sulfonic acid moiety increases water solubility by ~30% compared to native γ-CD, critical for intravenous formulations .
- Targeted Release : Functionalization with the tosyl group allows covalent conjugation with targeting ligands (e.g., folate), as demonstrated in preliminary oncology studies .
Industrial Catalysis
γ-CD tosylate’s cavity stabilizes transition states in enantioselective reactions. For instance, it improves yields in asymmetric hydrogenation by 15–20% over β-CD analogs .
Q & A
Basic Research Questions
Q. What methodologies are recommended for structural elucidation of complex polyhydroxylated cyclodextrin derivatives like this compound?
- Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve stereochemistry and confirm hydroxyl/hydroxymethyl group positions. For multi-ring systems, computational molecular dynamics simulations (e.g., COMSOL Multiphysics) can model conformational stability . Pair these with orthogonal validation via mass spectrometry (MS) to cross-verify substituent patterns .
Q. How should experimental design address contradictory data in solubility or reactivity studies of this compound?
- Answer : Implement factorial design to isolate variables (e.g., solvent polarity, temperature) and apply statistical tools like ANOVA to identify confounding factors. For reproducibility, use standardized protocols for sample preparation (e.g., lyophilization) and validate results across independent labs . Refer to frameworks like the ICReDD reaction path search method to reconcile computational predictions with empirical data .
Q. What strategies optimize the synthesis of multi-hydroxylated derivatives while minimizing side reactions?
- Answer : Employ kinetic control via low-temperature reactions and selective protecting groups (e.g., silyl ethers) to prevent over-substitution. Monitor intermediates using HPLC-MS and apply response surface methodology (RSM) to refine reaction parameters (e.g., pH, catalyst loading) .
Q. How can researchers validate the purity of this compound in complex matrices?
- Answer : Combine chromatographic techniques (e.g., UPLC with charged aerosol detection) and 2D NMR (COSY, HSQC) to detect trace impurities. Cross-reference with quantum chemical calculations (e.g., DFT) to predict retention times and spectral peaks .
Advanced Research Questions
Q. What advanced computational tools enable predictive modeling of this compound’s supramolecular interactions?
- Answer : Use molecular docking simulations (e.g., AutoDock Vina) to study host-guest interactions with cyclodextrin cavities. Integrate machine learning (ML) algorithms trained on crystallographic databases to predict binding affinities and solvent effects . For dynamic behavior, apply ab initio molecular dynamics (AIMD) to simulate time-dependent conformational changes .
Q. How can multi-variable experimental designs resolve challenges in functionalizing the compound’s 16 heteroatom-rich rings?
- Answer : Apply D-optimal design to prioritize critical factors (e.g., reagent stoichiometry, microwave irradiation time). Use in situ FTIR and Raman spectroscopy for real-time monitoring of ring-opening or sulfonation reactions . Pair with cheminformatics tools to map reaction pathways and energy barriers .
Q. What methodologies address discrepancies between theoretical and experimental stability data for this compound?
- Answer : Conduct accelerated aging studies under controlled humidity/temperature and compare degradation profiles with density functional theory (DFT)-predicted stability. Use multivariate analysis (e.g., PCA) to correlate degradation products with environmental variables .
Q. How can researchers integrate AI-driven automation into the synthesis and characterization workflow?
- Answer : Deploy AI platforms (e.g., IBM RXN for Chemistry) for retrosynthetic planning and robotic liquid handlers for high-throughput screening. Train neural networks on spectral databases (NMR, MS) to automate structural validation .
Methodological Frameworks and Classifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
